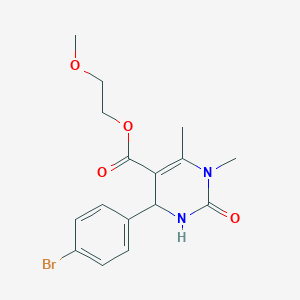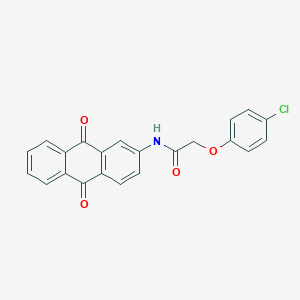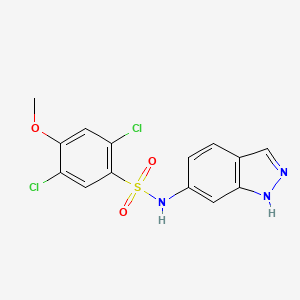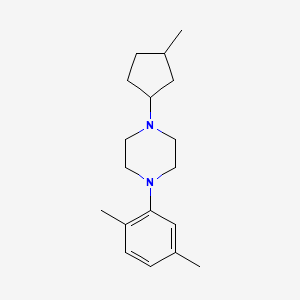![molecular formula C23H32N4O2 B5056363 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, commonly known as IPPN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various disease models.
作用機序
IPPN exerts its effects by inhibiting the activity of 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the pathogenesis of various diseases, including inflammation, cancer, and neurodegenerative diseases. By inhibiting 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, IPPN reduces the production of ROS and thereby reduces inflammation and oxidative stress.
Biochemical and Physiological Effects
IPPN has been shown to have various biochemical and physiological effects in disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. IPPN has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In models of neurodegenerative diseases, IPPN has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins.
実験室実験の利点と制限
IPPN has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase. IPPN is also stable and can be easily synthesized in large quantities. However, there are some limitations to using IPPN in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, IPPN may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on IPPN. One area of research is to further elucidate the mechanism of action of IPPN and its effects on various signaling pathways. Another area of research is to evaluate the safety and efficacy of IPPN in clinical trials. IPPN has shown promising results in animal models, but further studies are needed to determine its potential for human use. Additionally, there is a need for the development of more potent and selective 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase inhibitors that can be used in combination with IPPN for enhanced therapeutic effects.
Conclusion
In conclusion, IPPN is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various disease models. IPPN exerts its effects by inhibiting the activity of 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, thereby reducing the production of ROS and inflammation. IPPN has several advantages for lab experiments, but there are also some limitations that need to be considered. Future research on IPPN should focus on further elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
合成法
IPPN can be synthesized using a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 3-bromopropylamine, followed by the reaction with isopropylpiperazine and nicotinoyl chloride. The final product is obtained by purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of IPPN.
科学的研究の応用
IPPN has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. IPPN has been studied in animal models of inflammatory bowel disease, multiple sclerosis, and cancer, and has shown promising results in reducing inflammation and tumor growth. IPPN has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)26-13-15-27(16-14-26)22-11-8-20(17-25-22)23(28)24-12-4-5-19-6-9-21(29-3)10-7-19/h6-11,17-18H,4-5,12-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXOPQKAVMGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5056285.png)
![2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)

![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5056331.png)
![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)
![ethyl [(7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5056371.png)